molecular formula C19H14N6OS B14093942 6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B14093942
M. Wt: 374.4 g/mol
InChI Key: UXYWDSDFUOLIFB-UHFFFAOYSA-N
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Description

6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. This compound features multiple fused rings, including imidazo[1,2-a]pyridine, pyrazolo[3,4-d]pyrimidine, and a phenyl group, making it a unique scaffold for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

    Formation of Imidazo[1,2-a]pyridine: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.

    Sulfanylation: The imidazo[1,2-a]pyridine derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of Pyrazolo[3,4-d]pyrimidine: This involves the condensation of a hydrazine derivative with a suitable diketone or aldehyde.

    Final Coupling: The imidazo[1,2-a]pyridine and pyrazolo[3,4-d]pyrimidine intermediates are coupled under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents, nitrating agents, and alkylating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: Known for their bioactivity and used in drug development.

    Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their anticancer and antiviral properties.

Uniqueness

6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its combination of multiple heterocyclic rings, which provides a versatile scaffold for various chemical modifications and applications. This structural complexity allows for a wide range of biological activities and chemical reactivity, making it a valuable compound in research and development.

Properties

Molecular Formula

C19H14N6OS

Molecular Weight

374.4 g/mol

IUPAC Name

6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C19H14N6OS/c26-18-15-10-20-23-17(15)22-19(25(18)14-6-2-1-3-7-14)27-12-13-11-24-9-5-4-8-16(24)21-13/h1-11H,12H2,(H,20,23)

InChI Key

UXYWDSDFUOLIFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=CN5C=CC=CC5=N4

Origin of Product

United States

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